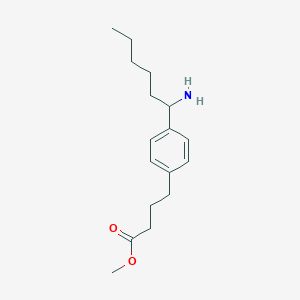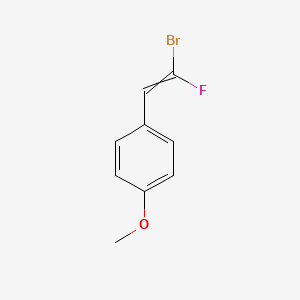
Acetic acid;cyclopenta-1,3-diene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;cyclopenta-1,3-diene-1,3-diol is an organic compound that combines the properties of acetic acid and cyclopenta-1,3-diene-1,3-diol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;cyclopenta-1,3-diene-1,3-diol typically involves the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid . This reaction yields 1,3-cyclopentanedione, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;cyclopenta-1,3-diene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The hydroxyl groups in the cyclopenta-1,3-diene-1,3-diol moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Diketones and carboxylic acids.
Reduction: Saturated alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted cyclopentadienes.
Aplicaciones Científicas De Investigación
Acetic acid;cyclopenta-1,3-diene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of acetic acid;cyclopenta-1,3-diene-1,3-diol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic processes . Additionally, its hydroxyl groups can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A related compound with similar structural features but lacking the acetic acid moiety.
1,3-Cyclopentanedione: Another related compound that shares the cyclopentane ring structure but differs in functional groups.
Uniqueness
Acetic acid;cyclopenta-1,3-diene-1,3-diol is unique due to the presence of both acetic acid and cyclopenta-1,3-diene-1,3-diol moieties, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.
Propiedades
Número CAS |
138196-38-0 |
|---|---|
Fórmula molecular |
C9H14O6 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
acetic acid;cyclopenta-1,3-diene-1,3-diol |
InChI |
InChI=1S/C5H6O2.2C2H4O2/c6-4-1-2-5(7)3-4;2*1-2(3)4/h1,3,6-7H,2H2;2*1H3,(H,3,4) |
Clave InChI |
NPUKJUNDNJGNMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1C=C(C=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
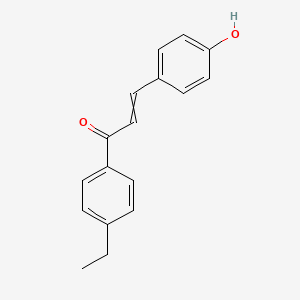
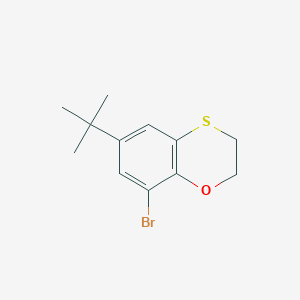
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
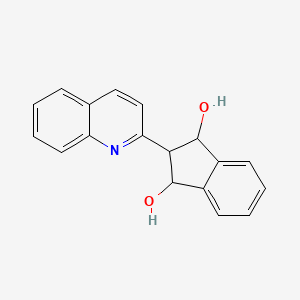
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)

![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
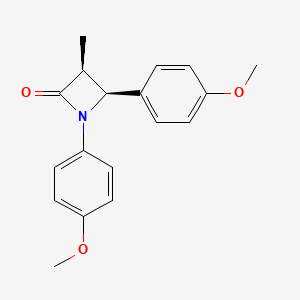
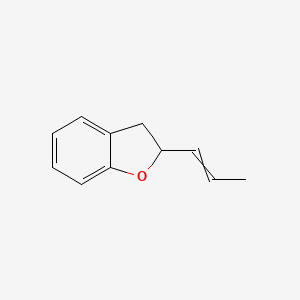
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
